molecular formula C24H19N5O2 B14962372 6-(3-methyl-1-benzofuran-2-yl)-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine

6-(3-methyl-1-benzofuran-2-yl)-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B14962372
M. Wt: 409.4 g/mol
InChI Key: JSDXTBLYTFOUNR-UHFFFAOYSA-N
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Description

6-(3-methyl-1-benzofuran-2-yl)-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives These compounds are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methyl-1-benzofuran-2-yl)-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Triazine Ring: The triazine ring is formed by the reaction of cyanuric chloride with suitable amines under controlled temperature and pH conditions.

    Coupling of the Benzofuran and Triazine Rings: The final step involves the coupling of the benzofuran moiety with the triazine ring using a suitable catalyst and solvent system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the triazine ring, resulting in the formation of partially or fully reduced triazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzofuran or phenoxyphenyl moieties are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve the use of halogenating agents, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In the field of medicine, the compound could be explored for its potential therapeutic applications. Its structure may allow it to interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, the compound may be used in the development of new materials with specific properties. For example, it could be incorporated into polymers or coatings to enhance their performance.

Mechanism of Action

The mechanism of action of 6-(3-methyl-1-benzofuran-2-yl)-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-methyl-1-benzofuran-2-yl)-N-(4-phenylphenyl)-1,3,5-triazine-2,4-diamine
  • 6-(3-methyl-1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
  • 6-(3-methyl-1-benzofuran-2-yl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine

Uniqueness

The uniqueness of 6-(3-methyl-1-benzofuran-2-yl)-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine lies in its specific combination of functional groups

Properties

Molecular Formula

C24H19N5O2

Molecular Weight

409.4 g/mol

IUPAC Name

6-(3-methyl-1-benzofuran-2-yl)-2-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C24H19N5O2/c1-15-19-9-5-6-10-20(19)31-21(15)22-27-23(25)29-24(28-22)26-16-11-13-18(14-12-16)30-17-7-3-2-4-8-17/h2-14H,1H3,(H3,25,26,27,28,29)

InChI Key

JSDXTBLYTFOUNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NC(=NC(=N3)NC4=CC=C(C=C4)OC5=CC=CC=C5)N

Origin of Product

United States

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